2-[(4-methylphenyl)amino]-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione
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Overview
Description
Mechanism of Action
Target of Action
It is known that 1,4-naphthoquinone, a structurally similar compound, forms the central chemical structure of many natural compounds, most notably the k vitamins .
Mode of Action
Amines are known to undergo smooth conjugate addition to p-quinones in water at ambient temperature in the absence of a catalyst to produce 2-aminoquinones . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It is known that 1,4-naphthoquinone and its derivatives have significant pharmacological properties, including cytotoxic, antibacterial, antifungal, antiviral, insecticidal, anti-inflammatory, and antipyretic properties . These properties suggest that the compound might affect multiple biochemical pathways.
Pharmacokinetics
It is known that the rate of reaction of amines with p-quinones is significantly accelerated in water compared to organic solvents . This suggests that the compound’s bioavailability might be influenced by the presence of water.
Result of Action
It is known that the reaction of amines with p-quinones produces 2-aminoquinones . This suggests that the compound might have similar effects.
Action Environment
It is known that the rate of reaction of amines with p-quinones is significantly accelerated in water compared to organic solvents . This suggests that the compound’s action, efficacy, and stability might be influenced by the presence of water.
Preparation Methods
The synthesis of 2-[(4-methylphenyl)amino]-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with morpholine and p-toluidine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(4-methylphenyl)amino]-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinone positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include hydroquinone derivatives and substituted naphthoquinones.
Scientific Research Applications
2-[(4-methylphenyl)amino]-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound exhibits significant antimicrobial and antitumor activities, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including as an anticancer agent.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
2-[(4-methylphenyl)amino]-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione is unique compared to other similar compounds due to its specific substitution pattern and the presence of both morpholino and p-tolylamino groups. Similar compounds include:
- 2-Amino-3-(p-tolylamino)naphthalene-1,4-dione
- 2-Morpholino-3-(phenylamino)naphthalene-1,4-dione
- 2-Morpholino-3-(m-tolylamino)naphthalene-1,4-dione These compounds share the 1,4-naphthoquinone core but differ in their substituents, which can lead to variations in their biological activities and applications .
Biological Activity
2-[(4-methylphenyl)amino]-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthalene core substituted with a morpholine group and an aniline derivative. Its molecular formula is C19H22N2O2, indicating it possesses both hydrophilic and lipophilic characteristics that may influence its bioavailability and interaction with biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Antioxidant Activity : The presence of the naphthalene structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
- Receptor Modulation : The compound's ability to interact with various receptors (e.g., adenosine receptors) has been noted, suggesting its role as an allosteric modulator in cellular signaling pathways.
Biological Activity Data
The following table summarizes key biological activities observed in various studies:
Activity | Effect | Reference |
---|---|---|
Antioxidant | Scavenging free radicals | |
Cytotoxicity | Inhibition of cancer cell growth | |
Enzyme inhibition | Inhibition of kinase activity | |
Receptor modulation | Allosteric enhancement |
Case Studies
-
Anticancer Activity :
A study investigated the cytotoxic effects of the compound on several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest. -
Neuroprotective Effects :
Another research focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The compound was shown to reduce neuronal apoptosis by upregulating antioxidant defenses. -
Cardiovascular Implications :
Investigations into cardiovascular effects revealed that the compound may improve endothelial function by enhancing nitric oxide availability through its antioxidant properties.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest:
- Absorption : Rapid absorption post-administration with peak plasma concentrations achieved within 1 hour.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Mostly excreted via urine as metabolites.
Properties
IUPAC Name |
2-(4-methylanilino)-3-morpholin-4-ylnaphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14-6-8-15(9-7-14)22-18-19(23-10-12-26-13-11-23)21(25)17-5-3-2-4-16(17)20(18)24/h2-9,22H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKOWVOSSLUPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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